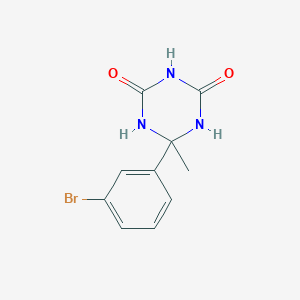![molecular formula C16H30O6Si2 B14179899 [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) CAS No. 918893-29-5](/img/structure/B14179899.png)
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) is a chemical compound with a complex structure that includes both phenylene and silanol groups
Méthodes De Préparation
The synthesis of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) involves multiple steps. One common synthetic route includes the reaction of 2,5-dihydroxyterephthalic acid with 2-methoxyethanol under specific conditions to form the intermediate compound. This intermediate is then reacted with dimethylchlorosilane in the presence of a catalyst to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Applications De Recherche Scientifique
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which allows it to modulate various biochemical processes. Its silanol groups can interact with hydroxyl and amino groups in proteins, leading to changes in protein structure and function .
Comparaison Avec Des Composés Similaires
Similar compounds to [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) include:
2,5-Bis(2-methoxyethoxy)terephthalic acid: This compound has similar structural features but lacks the silanol groups, making it less versatile in certain applications.
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene:
The uniqueness of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) lies in its combination of phenylene and silanol groups, which confer distinct chemical and physical properties that are advantageous for various scientific and industrial applications.
Propriétés
Numéro CAS |
918893-29-5 |
|---|---|
Formule moléculaire |
C16H30O6Si2 |
Poids moléculaire |
374.58 g/mol |
Nom IUPAC |
hydroxy-[4-[hydroxy(dimethyl)silyl]-2,5-bis(2-methoxyethoxy)phenyl]-dimethylsilane |
InChI |
InChI=1S/C16H30O6Si2/c1-19-7-9-21-13-11-16(24(5,6)18)14(22-10-8-20-2)12-15(13)23(3,4)17/h11-12,17-18H,7-10H2,1-6H3 |
Clé InChI |
ALXUTPVOUAXURG-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC(=C(C=C1[Si](C)(C)O)OCCOC)[Si](C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



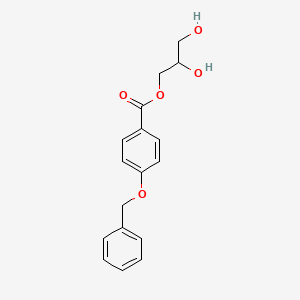
![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)
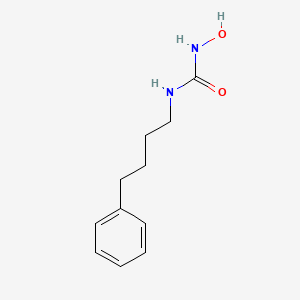
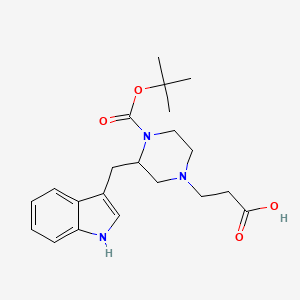
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
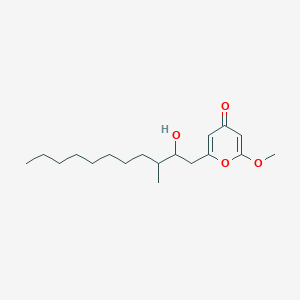
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)


![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
